molecular formula C7H3Cl2N B1334106 1,4-Dichloro-2-isocyanobenzene CAS No. 245539-10-0

1,4-Dichloro-2-isocyanobenzene

Cat. No. B1334106
M. Wt: 172.01 g/mol
InChI Key: XWTFRFDJAYBRHE-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-isocyanobenzene is a chemical compound with the molecular formula C7H3Cl2N . It has a molecular weight of 172.01 g/mol.


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-isocyanobenzene consists of a benzene ring with two chlorine atoms and one isocyanate group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name: the chlorine atoms are attached at the 1st and 4th positions, and the isocyanate group is attached at the 2nd position .

Scientific Research Applications

On-Surface Synthesis

“1,4-Dichloro-2-isocyanobenzene” has been used as a precursor in on-surface synthesis experiments. Researchers dosed it onto an Ag(111) substrate under ultrahigh-vacuum conditions and employed techniques like scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), time-of-flight secondary ion mass spectrometry (ToF-SIMS), and density functional theory to study the resulting aza3radialenes .

3Radialenes via [1+1+1] Cycloaddition

The compound has been selected for [1+1+1] cycloaddition reactions to obtain aza3radialenes on surfaces .

properties

IUPAC Name

1,4-dichloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTFRFDJAYBRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374200
Record name 1,4-dichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-isocyanobenzene

CAS RN

245539-10-0
Record name 1,4-dichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dichloro-2-isocyanobenzene
Reactant of Route 2
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Reactant of Route 3
1,4-Dichloro-2-isocyanobenzene

Citations

For This Compound
1
Citations
DY Li, Y Wang, XY Hou, YT Ren, LX Kang… - Angewandte …, 2022 - Wiley Online Library
[3]Radialenes are the smallest carbocyclic structures with unusual topologies and cross‐conjugated π‐electronic structures. Here, we report a novel [1+1+1] cycloaddition reaction for …
Number of citations: 8 onlinelibrary.wiley.com

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